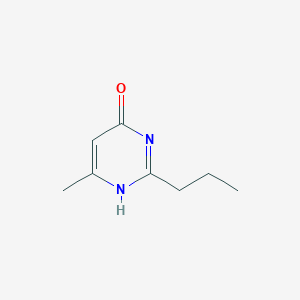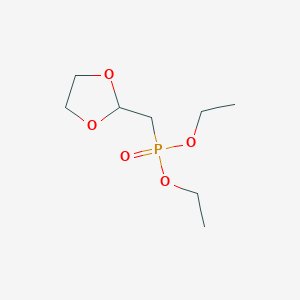![molecular formula C8H6N2O2 B097871 1H-ピロロ[3,2-b]ピリジン-2-カルボン酸 CAS No. 17288-35-6](/img/structure/B97871.png)
1H-ピロロ[3,2-b]ピリジン-2-カルボン酸
概要
説明
1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that is part of a broader class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The pyrrolopyridine core structure is characterized by a pyridine ring fused to a pyrrole ring, which can be further functionalized at various positions to yield a wide array of derivatives with different properties and activities .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives can be achieved through various methods. For instance, 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids were prepared by a three-component condensation involving 3-aminopyrroles, aromatic aldehydes, and Meldrum's acid. This method utilized an in situ generation of the 3-aminopyrrole derivative through regioselective decarboxylation . Another approach involved the synthesis of 1H-pyrazolo[3,4-b]pyridine using 2-chloronicotinic acid as a starting material, which underwent a series of reactions including reduction, oxidation, oximation, and cyclization to yield the desired product .
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives is characterized by the presence of a fused pyrrole and pyridine ring. The structural development of these compounds, such as 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives, has been studied for their selective agonistic activity on human peroxisome proliferator-activated receptor alpha (hPPARα). The structure-activity relationship (SAR) studies have indicated that the steric bulkiness of substituents on the pyrrolopyridine ring and the positioning of the distal hydrophobic tail are critical for biological activity .
Chemical Reactions Analysis
Pyrrolopyridine derivatives can undergo various chemical reactions. For example, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine led to the formation of a 1H-pyrazole-3-carboxamide. Under different conditions, this reaction yielded a 3H-imidazo[4,5-b]pyridine derivative, demonstrating the versatility of reactions involving pyrrolopyridine derivatives . Additionally, the synthesis of 1H-pyrrolo[2',3':4,5]furo[3,2-c]pyridine-2-carboxylic acids involved a series of transformations starting from a furo[3,2-b]pyrrole derivative, showcasing the complex reactions that these compounds can participate in .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure and the substituents present on the core ring system. The diversity of substituents at positions N1, C3, C4, C5, and C6 of the pyrazolo[3,4-b]pyridines, for instance, has been extensively analyzed, with over 300,000 derivatives described in the literature. These properties are crucial for their synthetic utility and their biomedical applications, which include a wide range of therapeutic areas . The crystal and molecular structure of related compounds, such as ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, has also been determined to understand their packing and hydrogen bonding patterns, which are important for their chemical reactivity and interaction with biological targets .
科学的研究の応用
癌研究と治療
1H-ピロロ[3,2-b]ピリジン-2-カルボン酸: 誘導体は、線維芽細胞増殖因子受容体(FGFR)阻害剤として有望であることが研究されています . FGFRシグナル伝達経路の異常な活性化は、いくつかの癌の進行に関連しています。この酸から誘導された化合物は、FGFR1、FGFR2、およびFGFR3に対して強力な活性を示し、そのうちの1つの誘導体は、有意な阻害活性を示しました。この研究は、これらの誘導体が癌治療の有望なリードとなり得ることを示唆しています。
糖尿病の管理
1H-ピロロ[3,2-b]ピリジン-2-カルボン酸に関連する化合物は、血糖値を下げる効果について評価されてきました . これは、1型糖尿病、肥満関連糖尿病、心血管疾患など、血漿血糖値の上昇を伴う疾患の予防と治療に影響を与える可能性があります。
材料科学
1H-ピロロ[3,2-b]ピリジン-2-カルボン酸の構造特性は、材料科学において貴重なビルディングブロックとなっています . これは、所望の物理的および化学的特性を持つ新しい材料を作成する際に、さまざまなヘテロ環状化合物を合成するために使用できます。
生化学および分子生物学
この化合物は、生化学および分子生物学の研究で利用できるヘテロ環状ビルディングブロックとして役立ちます . これは、生物学的標的に作用する分子を合成するために使用でき、生化学的経路とプロセスの研究を支援します。
薬理学
薬理学では、1H-ピロロ[3,2-b]ピリジン-2-カルボン酸とその誘導体は、膜透過性や代謝安定性などの薬物動態特性について調査されています . この研究は、新しい薬剤の開発と生物系におけるその挙動の理解にとって重要です。
作用機序
Target of Action
The primary targets of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types .
Mode of Action
1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid interacts with FGFRs, inhibiting their activity. This compound exhibits potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The inhibition of FGFRs by 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid affects downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
In vitro, 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
将来の方向性
生化学分析
Biochemical Properties
It has been found that derivatives of this compound have potent activities against FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Cellular Effects
One derivative, compound 4h, has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
Fgfr inhibitors, including derivatives of this compound, are known to inhibit the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
特性
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-4-6-5(10-7)2-1-3-9-6/h1-4,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHQUFPZXCNYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626922 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17288-35-6 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17288-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid derivatives interesting for drug development?
A1: Research has shown that 3-arylsulfanyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid amides exhibit potent inhibitory activity against casein kinase I (CK1). [] CK1 is a family of serine/threonine kinases involved in various cellular processes, making it a potential target for treating diseases like cancer and neurodegenerative disorders. This makes the development of efficient and scalable synthesis methods for these compounds highly relevant for drug discovery.
Q2: What were the key challenges in developing a scalable synthesis for these compounds?
A2: One of the key challenges was optimizing the synthesis to be safe, cost-effective, and produce high yields of the desired product. [] Researchers had to identify suitable reaction conditions and make improvements to the process to meet the increasing demand for drug substances for preclinical and clinical studies. For example, the paper describes the successful development of a multi-kilogram scale synthesis of 3-(3-Fluorophenyl)sulfanyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid amide. [] This involved overcoming challenges related to reaction scalability, safety, and cost-effectiveness.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B97790.png)











